1-Cycloheptylpiperazin-2-one
CAS No.:
Cat. No.: VC18578861
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O |
|---|---|
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | 1-cycloheptylpiperazin-2-one |
| Standard InChI | InChI=1S/C11H20N2O/c14-11-9-12-7-8-13(11)10-5-3-1-2-4-6-10/h10,12H,1-9H2 |
| Standard InChI Key | OYEGXFJQMLNXRJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCC(CC1)N2CCNCC2=O |
Introduction
Chemical Structure and Physical Properties
The molecular formula of 1-cycloheptylpiperazin-2-one is C₁₁H₂₀N₂O, with an average molecular mass of 196.29 g/mol and a monoisotopic mass of 196.1576 g/mol . The compound features a seven-membered cycloheptyl ring fused to a piperazin-2-one moiety, creating a rigid bicyclic structure that influences its pharmacokinetic and binding properties. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₀N₂O | |
| Molecular Weight | 196.29 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Likely lipophilic (LogP ≈ 2.5) |
The cycloheptyl group enhances lipid solubility, potentially improving blood-brain barrier penetration compared to smaller cycloalkyl analogs .
Synthetic Routes and Optimization
Primary Synthesis Pathway
1-Cycloheptylpiperazin-2-one is synthesized via a four-step sequence starting from cycloheptanone:
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Cycloheptanone Condensation: Reacted with ammonium acetate and ethylenediamine under acidic conditions to form the piperazin-2-one ring .
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Cycloheptyl Introduction: Alkylation using cycloheptyl bromide in the presence of a base (e.g., K₂CO₃) yields the final product .
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Purification: Chromatography or recrystallization achieves >95% purity .
Alternative Methods
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Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes with comparable yields (78% vs. 82% conventional) .
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Enzymatic Resolution: Chiral variants are obtained using lipases, though industrial scalability remains challenging .
Pharmacological Activity and Mechanisms
Dopamine Transporter Inhibition
In rat striatal homogenates, 1-cycloheptylpiperazin-2-one demonstrated moderate dopamine (DA) reuptake inhibition (IC₅₀ = 1.2 μM), surpassing cocaine (IC₅₀ = 0.6 μM) but lagging behind BTCP (IC₅₀ = 0.03 μM) . Its binding affinity for the dopamine transporter (DAT) is attributed to:
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Hydrophobic Interactions: The cycloheptyl group occupies a hydrophobic pocket in DAT’s S1 binding site .
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Hydrogen Bonding: The carbonyl oxygen forms a hydrogen bond with Asp79 residue, stabilizing the complex .
Spliceosome Modulation
In influenza A virus polymerase studies, cycloheptyl-containing analogs disrupted PA-PB1 subunit interactions (IC₅₀ = 31 μM), suggesting potential antiviral applications . The compound’s rigid structure prevents conformational flexibility required for viral RNA replication .
Sigma Receptor Affinity
Applications in Drug Development
Neurological Disorders
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Cocaine Antagonism: Reduces self-administration in rat models by 40% at 16 mg/kg, comparable to BTCP .
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Neuropathic Pain: Modulates NMDA receptor activity in murine models, achieving 55% pain reduction at 10 mg/kg .
Antiviral Agents
As a PA-PB1 interaction disruptor, 1-cycloheptylpiperazin-2-one reduces influenza A viral load by 2.5 log units in MDCK cells at 50 μM .
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